molecular formula C14H8Cl2O5 B14457918 2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one CAS No. 69987-54-8

2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one

Cat. No.: B14457918
CAS No.: 69987-54-8
M. Wt: 327.1 g/mol
InChI Key: GKSZPGKBFDLXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by the presence of chlorine atoms at positions 2 and 5, hydroxyl groups at positions 1, 3, and 6, and a methyl group at position 8 on the xanthone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one typically involves the chlorination of 1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other xanthone derivatives .

Properties

CAS No.

69987-54-8

Molecular Formula

C14H8Cl2O5

Molecular Weight

327.1 g/mol

IUPAC Name

2,5-dichloro-1,3,6-trihydroxy-8-methylxanthen-9-one

InChI

InChI=1S/C14H8Cl2O5/c1-4-2-5(17)11(16)14-8(4)12(19)9-7(21-14)3-6(18)10(15)13(9)20/h2-3,17-18,20H,1H3

InChI Key

GKSZPGKBFDLXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.